Ziftomenib - 2134675-36-6

Ziftomenib

Catalog Number: EVT-3461996
CAS Number: 2134675-36-6
Molecular Formula: C33H42F3N9O2S2
Molecular Weight: 717.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ziftomenib is an orally bioavailable inhibitor of the menin-mixed lineage leukemia (MLL; myeloid/lymphoid leukemia; KMT2A) fusion protein, with potential antineoplastic activity. Upon oral administration, ziftomenib prevents the interaction between the two proteins menin and MLL, and thus the formation of the menin-MLL complex. This reduces the expression of downstream target genes and results in an inhibition of the proliferation of MLL-rearranged leukemic cells. The menin-MLL complex plays a key role in the survival, growth and proliferation of certain kinds of leukemia cells.
Synthesis Analysis

The synthesis of Ziftomenib involves several key steps that optimize its bioavailability and efficacy. The compound is synthesized through a multi-step organic synthesis process that includes the formation of specific functional groups necessary for its activity as a menin inhibitor. Technical details regarding the synthesis typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Reagents and Conditions: Specific reagents are employed under controlled conditions (temperature, pressure) to facilitate reactions such as coupling, cyclization, or functional group modifications.
  3. Purification: The final product is purified using techniques like chromatography to ensure high purity levels suitable for biological testing.

The exact synthetic pathway is proprietary but generally follows established organic chemistry protocols for small molecule drug development .

Molecular Structure Analysis

Ziftomenib's molecular structure is crucial to its function as a menin inhibitor. The compound's chemical formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 299.35 g/mol. Its structure features:

  • Core Structure: A central scaffold that allows for binding to the menin protein.
  • Functional Groups: Specific moieties that enhance solubility and receptor affinity.

Crystallographic studies may provide detailed insights into the three-dimensional arrangement of atoms within Ziftomenib, elucidating how it interacts with the menin protein at the molecular level .

Chemical Reactions Analysis

Ziftomenib primarily acts through its interaction with the menin-KMT2A fusion protein complex. The key chemical reactions involved include:

  • Binding Interaction: Ziftomenib forms non-covalent interactions (hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the menin protein.
  • Inhibition Mechanism: By inhibiting this interaction, Ziftomenib disrupts the transcriptional regulation of genes involved in leukemogenesis.

These reactions are critical for understanding how Ziftomenib exerts its therapeutic effects against AML .

Mechanism of Action

The mechanism of action of Ziftomenib revolves around its ability to inhibit the menin-KMT2A interaction, which plays a pivotal role in the proliferation and survival of leukemic cells. Upon administration:

  1. Inhibition of Menin Function: Ziftomenib binds to menin, preventing it from interacting with MLL fusion proteins.
  2. Alteration of Gene Expression: This inhibition leads to downregulation of target genes that are essential for maintaining the leukemic phenotype.
  3. Induction of Apoptosis: As a result of disrupted signaling pathways, leukemic cells undergo apoptosis, reducing tumor burden.

Preclinical studies have demonstrated significant reductions in cell viability in models expressing MLL fusion proteins following treatment with Ziftomenib .

Physical and Chemical Properties Analysis

Ziftomenib exhibits several notable physical and chemical properties:

  • Solubility: The compound is designed to be orally bioavailable, indicating good solubility profiles in physiological conditions.
  • Stability: It maintains stability under various pH conditions relevant to gastrointestinal transit.
  • Melting Point: Specific thermal properties may be characterized during development to ensure proper formulation.

These properties are essential for effective drug formulation and delivery in clinical settings .

Applications

Ziftomenib has shown significant promise in various scientific applications:

  1. Cancer Treatment: It is primarily being developed for treating acute myeloid leukemia, particularly in patients with specific genetic mutations (NPM1 and KMT2A).
  2. Diabetes Research: Recent studies indicate that Ziftomenib may also induce insulin production and improve insulin sensitivity in preclinical models of type 2 diabetes, suggesting potential applications beyond oncology .
  3. Research Tool: As a selective inhibitor of the menin-KMT2A interaction, Ziftomenib serves as a valuable tool for studying the role of this pathway in both cancer biology and metabolic disorders.

The ongoing clinical trials will further elucidate its efficacy and safety profile across these applications .

Properties

CAS Number

2134675-36-6

Product Name

Ziftomenib

IUPAC Name

4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1-[(2S)-2-(4-methylsulfonylpiperazin-1-yl)propyl]indole-2-carbonitrile

Molecular Formula

C33H42F3N9O2S2

Molecular Weight

717.9 g/mol

InChI

InChI=1S/C33H42F3N9O2S2/c1-21(43-11-13-44(14-12-43)49(4,46)47)19-45-25(18-37)15-27-22(2)23(5-6-29(27)45)20-42-9-7-24(8-10-42)39-30-28-16-26(17-33(34,35)36)48-31(28)41-32(38-3)40-30/h5-6,15-16,21,24H,7-14,17,19-20H2,1-4H3,(H2,38,39,40,41)/t21-/m0/s1

InChI Key

BGGALFIXXQOTPY-NRFANRHFSA-N

SMILES

CC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC(C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F

Isomeric SMILES

CC1=C(C=CC2=C1C=C(N2C[C@H](C)N3CCN(CC3)S(=O)(=O)C)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC(=N5)NC)CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.